molecular formula C17H17NO4 B11509005 N-(1,3-benzodioxol-5-ylmethyl)-2-(2-methylphenoxy)acetamide

N-(1,3-benzodioxol-5-ylmethyl)-2-(2-methylphenoxy)acetamide

Cat. No.: B11509005
M. Wt: 299.32 g/mol
InChI Key: OMOIZPQMGGYBMJ-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2-methylphenoxy)acetamide is a complex organic compound characterized by the presence of a benzodioxole ring and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2-methylphenoxy)acetamide typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring is synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.

    Attachment of the Methyl Group: The benzodioxole ring is then alkylated with a suitable methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.

    Formation of the Phenoxyacetamide Moiety: The phenoxyacetamide moiety is synthesized by reacting 2-methylphenol with chloroacetyl chloride in the presence of a base like triethylamine.

    Coupling Reaction: The final step involves coupling the benzodioxole derivative with the phenoxyacetamide derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.

Industrial Production Methods

Industrial production of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2-methylphenoxy)acetamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2-methylphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2-methylphenoxy)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Shares the benzodioxole ring but differs in the attached functional groups.

    N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2-methylpropanamido)benzamide: Similar structure with variations in the amide moiety.

Uniqueness

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2-methylphenoxy)acetamide is unique due to its specific combination of the benzodioxole ring and phenoxyacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C17H17NO4/c1-12-4-2-3-5-14(12)20-10-17(19)18-9-13-6-7-15-16(8-13)22-11-21-15/h2-8H,9-11H2,1H3,(H,18,19)

InChI Key

OMOIZPQMGGYBMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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